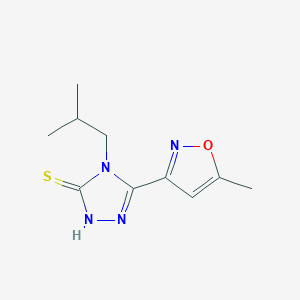
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol, also known as IBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBT is a thiol compound that contains a triazole ring and an isoxazole ring. It has been shown to have a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. In
作用机制
The mechanism of action of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of enzymes involved in DNA replication, RNA synthesis, and protein synthesis. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as lipids and carbohydrates.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antioxidant properties, protecting cells from oxidative damage.
实验室实验的优点和局限性
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. Additionally, this compound has been shown to have a variety of biological activities, making it a versatile compound for use in a variety of experimental settings. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new antibiotics based on the structure of this compound. Another area of interest is the development of new anticancer therapies based on the mechanism of action of this compound. Additionally, this compound has shown potential for the treatment of neurodegenerative diseases, and further research in this area is needed. Finally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its biological activity.
合成方法
The synthesis of 4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with thiosemicarbazide to yield the final product, this compound. The synthesis of this compound has been optimized to increase the yield and purity of the product, making it more accessible for scientific research.
科学研究应用
4-isobutyl-5-(5-methyl-3-isoxazolyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-6(2)5-14-9(11-12-10(14)16)8-4-7(3)15-13-8/h4,6H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOJHRGJQVMBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NNC(=S)N2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(1-methyl-1H-imidazol-2-yl)methyl]-N-1,3,4-thiadiazol-2-ylpiperazine-1-carboxamide](/img/structure/B5985321.png)
![1-(2-methylphenyl)-4-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)piperazine](/img/structure/B5985328.png)
![2-[1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985329.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5985331.png)
![[(2S)-1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5985338.png)
![N,N-dimethyl-4-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5985344.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B5985364.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5985370.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5985378.png)
![1-(cyclohexylmethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5985386.png)

![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5985394.png)
![2-(2-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5985404.png)
